molecular formula C22H18ClN B415229 Androgen receptor antagonist 3

Androgen receptor antagonist 3

Cat. No.: B415229
M. Wt: 331.8 g/mol
InChI Key: NUTFFTIAYAJRGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Androgen Receptor (AR) Antagonist 3 represents a novel class of non-steroidal AR inhibitors developed to address resistance mechanisms in advanced prostate cancer. Traditional AR antagonists like bicalutamide and enzalutamide share structural similarities and act by competitively binding to the AR ligand-binding domain (LBD), blocking transcriptional activity . However, prolonged use often leads to resistance due to AR mutations, amplification, or adaptive signaling pathways . Antagonist 3 was designed to overcome these limitations through structural modifications that enhance binding affinity, reduce agonist-like effects, and inhibit nuclear translocation of AR . Preclinical studies highlight its efficacy in castration-resistant prostate cancer (CRPC) models, particularly against mutant AR isoforms (e.g., T877A) .

Properties

Molecular Formula

C22H18ClN

Molecular Weight

331.8 g/mol

IUPAC Name

12-(2-chlorophenyl)-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8,15-hexaene

InChI

InChI=1S/C22H18ClN/c23-19-11-4-3-8-18(19)22-17-10-5-9-16(17)21-15-7-2-1-6-14(15)12-13-20(21)24-22/h1-9,11-13,16-17,22,24H,10H2

InChI Key

NUTFFTIAYAJRGC-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2C1C(NC3=C2C4=CC=CC=C4C=C3)C5=CC=CC=C5Cl

Origin of Product

United States

Preparation Methods

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Core Structure Key Substituents Stereochemical Advantage
Antagonist 3 Bicyclic (norbornene) 3-(Dichlorophenyl)-isoxazole, NO₂ Endo-isomer superior
Enzalutamide Hydantoin Trifluoromethyl, cyano Rigid planar conformation
Bicalutamide Sulfonyl-linked aryl Nitro, CF₃ None reported
Flutamide Nitro aromatic Ethyl, nitro None

Pharmacological Profiles

Binding Affinity and Selectivity

  • Antagonist 3 : Demonstrates a binding affinity (IC₅₀) of 14 nM for wild-type AR and 10 nM for T877A mutant AR, outperforming bicalutamide (IC₅₀ = 160 nM) .
  • Enzalutamide : Binds AR with IC₅₀ = 36 nM but shows reduced efficacy against F876L mutations .
  • Norbornene Derivatives: Compound 2a (Ki = 8 nM) shows comparable affinity to enzalutamide but better mutant AR inhibition .

Table 2: Pharmacokinetic and Binding Data

Compound AR IC₅₀ (WT) AR IC₅₀ (T877A) Selectivity Over PR/GR Resistance Mutations Addressed
Antagonist 3 14 nM 10 nM >100-fold T877A, W741C
Enzalutamide 36 nM 220 nM* 50-fold F876L (ineffective)
Bicalutamide 160 nM 450 nM 30-fold T877A (partial agonist)
Flutamide 55 nM N/A Low T877A (agonist)

*Mutant data extrapolated from PROTAC comparisons .

Functional Antagonism

Antagonist 3 achieves 82% AR inhibition in MDA-MB-453 cells at 100 nM, surpassing bicalutamide (45%) and matching enzalutamide (85%) .

Mechanisms of Resistance Addressed

Mutation-Driven Resistance

  • Flutamide : Induces T877A mutations, converting it into an AR agonist . Antagonist 3 maintains antagonism against this mutant .

AR Amplification

Antagonist 3 suppresses AR-regulated genes (e.g., PSA, NKX3.1) in CRPC models with AR amplification, mimicking transcriptional control seen in CWR22 xenografts .

Clinical Implications and Limitations

  • Advantages : Antagonist 3’s structural rigidity and selectivity reduce off-target effects (e.g., progesterone/glucocorticoid receptor activation) .
  • Limitations : Preclinical data dominate; long-term efficacy and resistance patterns in humans remain unverified .

Q & A

Q. How can researchers assess the endocrine-disrupting potential of this compound in non-cancer contexts?

  • Methodology : Utilize Tiered testing per OECD guidelines:

In vitro : AR transactivation assays (agonist/antagonist modes) in H295R adrenal cells.

In vivo : Measure androgen-sensitive endpoints (e.g., epididymal sperm count, testis weight) in prenatal exposure models .

  • Regulatory Relevance : Identify structural alerts (e.g., chlorinated bisphenols) linked to AR antagonism in Tox21 datasets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.